molecular formula C14H11NO3 B6369301 2-(3-Aminocarbonylphenyl)benzoic acid CAS No. 1261998-37-1

2-(3-Aminocarbonylphenyl)benzoic acid

Cat. No.: B6369301
CAS No.: 1261998-37-1
M. Wt: 241.24 g/mol
InChI Key: YAIXBQJJUCVBEZ-UHFFFAOYSA-N
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Description

2-(3-Aminocarbonylphenyl)benzoic acid is an organic compound with the molecular formula C14H11NO3 It is a derivative of benzoic acid, where the carboxyl group is substituted with an aminocarbonyl group at the meta position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminocarbonylphenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a base, such as potassium carbonate, and is carried out in an inert atmosphere to prevent oxidation.

Another method involves the hydrolysis of nitriles, where the nitrile group is converted to a carboxylic acid group under acidic or basic conditions . This method is often used in industrial settings due to its efficiency and scalability.

Industrial Production Methods

In industrial production, the synthesis of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminocarbonylphenyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2-(3-Aminocarbonylphenyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Aminocarbonylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The aminocarbonyl group can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the aromatic ring can participate in π-π interactions with other aromatic compounds, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid: A simpler compound with a carboxyl group directly attached to the benzene ring.

    Anthranilic acid: Contains an amino group ortho to the carboxyl group.

    Para-aminobenzoic acid: Has an amino group para to the carboxyl group.

Uniqueness

2-(3-Aminocarbonylphenyl)benzoic acid is unique due to the specific positioning of the aminocarbonyl group, which imparts distinct chemical and biological properties. This positioning allows for unique interactions with other molecules, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-(3-carbamoylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3/c15-13(16)10-5-3-4-9(8-10)11-6-1-2-7-12(11)14(17)18/h1-8H,(H2,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAIXBQJJUCVBEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC=C2)C(=O)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70683288
Record name 3'-Carbamoyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261998-37-1
Record name 3'-Carbamoyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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